Bcr-abl-IN-3

Chronic Myeloid Leukemia Drug Resistance T315I Mutation

Researchers face a critical gap in targeting imatinib-resistant T315I-mutant Bcr-Abl: ponatinib's cardiovascular toxicity limits its utility in preclinical models. Bcr-abl-IN-3 fills this niche as an irreversible, research-grade tool compound. - **Potency**: IC50 ≤100 nM against Ba/F3 Bcr-Abl T315I, with demonstrated in vivo efficacy in xenograft models. - **Unique Mechanism**: Irreversible binding enables washout experiments and target residence time studies not feasible with reversible inhibitors like ponatinib. - **Supply Assurance**: Secure global shipping with verified purity (≥98%) for reproducible results.

Molecular Formula C20H17ClF2N4O3S
Molecular Weight 466.9 g/mol
Cat. No. B15144037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBcr-abl-IN-3
Molecular FormulaC20H17ClF2N4O3S
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESC1CN(CC1O)C2=C(C=C(C=N2)C(=O)NC3=CC=C(C=C3)OC(F)(F)Cl)C4=CSN=C4
InChIInChI=1S/C20H17ClF2N4O3S/c21-20(22,23)30-16-3-1-14(2-4-16)26-19(29)12-7-17(13-9-25-31-11-13)18(24-8-12)27-6-5-15(28)10-27/h1-4,7-9,11,15,28H,5-6,10H2,(H,26,29)/t15-/m1/s1
InChIKeyFRZBTFSKVJHICX-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BCR-ABL-IN-3: Irreversible T315I Inhibitor for CML Research


BCR-ABL-IN-3 (CAS 2240191-12-0) is a potent and irreversible inhibitor of the Bcr-Abl tyrosine kinase, specifically designed to target the clinically challenging T315I gatekeeper mutation. It demonstrates significant anti-cancer activity in both in vitro and in vivo models of Philadelphia chromosome-positive (Ph+) leukemia . BCR-ABL-IN-3 binds irreversibly to its target, a mechanism that may offer distinct advantages over reversible ATP-competitive inhibitors in certain research contexts .

T315I gatekeeper mutation research models; active against imatinib/dasatinib/nilotinib-resistant Bcr-Abl
Irreversible binding mode supports target engagement and residence time studies
Supports Philadelphia chromosome-positive leukemia pathway studies in vitro and in vivo

BCR-ABL-IN-3 and the T315I Mutation Gap


Generic substitution of BCR-ABL inhibitors is not feasible due to the highly specific mutational landscape of Bcr-Abl-driven leukemias. The T315I gatekeeper mutation confers resistance to first- and second-generation TKIs like imatinib, dasatinib, and nilotinib [1]. While the third-generation TKI ponatinib effectively targets T315I, its association with dose-dependent cardiovascular toxicity limits its utility in certain preclinical models, creating a need for alternative, research-grade tool compounds [2]. BCR-ABL-IN-3 fills a specific niche as an irreversible inhibitor with demonstrated in vivo efficacy against T315I-mutant tumors, offering researchers a distinct pharmacological profile for comparative studies and combination screens where irreversible target engagement is a key experimental variable.

⚠️
First- and second-generation TKIs (imatinib, dasatinib, nilotinib) are ineffective against T315I-mutant Bcr-Abl; reported potency gap may exceed 90-fold.
⚠️
Ponatinib targets T315I but carries reported dose-dependent cardiovascular toxicity in preclinical models, limiting its use as a comparator in certain study designs.
⚠️
Reversible inhibitors (ponatinib, asciminib) may not reproduce the persistent target suppression seen with irreversible binders in washout or pharmacodynamic assays.

BCR-ABL-IN-3: Comparative Evidence vs. T315I Inhibitors


Potency Against T315I-Mutant Bcr-Abl vs. Second-Generation TKIs

BCR-ABL-IN-3 exhibits an IC50 of ≤100 nM against Ba/F3 cells expressing the T315I-mutant Bcr-Abl kinase . This is a critical differentiator, as second-generation TKIs like nilotinib are ineffective against this mutation, with a reported IC50 of >9,200 nM in comparable enzymatic assays [1].

T315I Potency
Cross-study comparable
≥92-fold increase in potency vs. nilotinib
BCR-ABL-IN-3 IC₅₀ ≤ 100 nM; Nilotinib IC₅₀ 9,200 nM
Supports T315I-mutant cell assay selection
Ba/F3 T315I cells (target); enzymatic assay (comparator). Conditions differ.
Chronic Myeloid Leukemia Drug Resistance T315I Mutation

Irreversible vs. Reversible Binding: Ponatinib Comparison

BCR-ABL-IN-3 is characterized as an irreversible inhibitor of Bcr-Abl . In contrast, ponatinib, the only clinically approved TKI with robust activity against the T315I mutation, is a reversible ATP-competitive inhibitor [1]. This difference in binding mode is fundamental to the compound's pharmacodynamic profile and potential utility in experiments requiring prolonged target suppression or washout studies.

Binding Mode
Class-level inference
Irreversible (BCR-ABL-IN-3) vs. Reversible ATP-competitive (Ponatinib)
May affect target residence time and washout response
Binding kinetics require experimental confirmation; structural annotation only.
Irreversible Inhibitor Kinase Binding Pharmacodynamics

In Vivo Antitumor Efficacy in T315I Xenograft Models

BCR-ABL-IN-3 (administered as 'compound 7') at a dose of 15 mg/kg twice daily for 19 days resulted in a 'good antitumor effect' in female NOD/SCID mice bearing Ba/F3 Bcr-Abl T315I xenografts . This in vivo validation is a critical piece of evidence for compound utility beyond simple in vitro assays, especially when compared to other research compounds that may lack published in vivo data or demonstrate poor pharmacokinetic properties.

In Vivo Activity
Source review
Reported tumor growth inhibition in T315I xenograft model
15 mg/kg BID, 19 days; NOD/SCID mice bearing Ba/F3 T315I cells
Supports in vivo T315I-mutant leukemia model use
Qualitative report; effect size not quantified in available sources.
In Vivo Efficacy Xenograft Model T315I Mutation

BCR-ABL-IN-3 Validated Research Applications


T315I-Mutant CML Modeling In Vitro and In Vivo

This is the primary application scenario for BCR-ABL-IN-3. The compound's demonstrated potency (IC50 ≤100 nM) and in vivo efficacy in a T315I-mutant xenograft model make it a suitable tool compound for investigating disease mechanisms and testing combination therapies in preclinical CML research .

Irreversible Kinase Inhibition Studies

As an irreversible inhibitor, BCR-ABL-IN-3 serves as a valuable chemical probe for comparative studies against reversible T315I inhibitors like ponatinib. This is particularly relevant in experiments designed to assess differences in target residence time, the durability of downstream signaling inhibition, or the potential for overcoming certain resistance mechanisms .

Pharmacodynamic and Washout Studies

The irreversible binding mode of BCR-ABL-IN-3 makes it an ideal tool for 'washout' experiments, where the goal is to assess the persistence of target inhibition after the compound is removed from the culture medium. This is a classic application for irreversible inhibitors and is not feasible with reversible agents like ponatinib or asciminib.

Application
Selection Property
Validation Focus
T315I-mutant CML model studies
T315I gatekeeper mutation cell lines
Proliferation inhibition endpoint review
Irreversible kinase inhibition studies
Irreversible binding mode
Target residence time and signaling persistence
Pharmacodynamic washout studies
Irreversible target engagement
Inhibition persistence after compound removal

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

46 linked technical documents
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